molecular formula C14H14N2O B11878710 N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine

N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine

Cat. No.: B11878710
M. Wt: 226.27 g/mol
InChI Key: NYANWIMRHIWRKW-UHFFFAOYSA-N
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Description

N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine (CAS 842974-82-7) is a synthetic organic compound featuring a molecular structure that combines an indole moiety, a key scaffold in many biologically active molecules, with a methylfuran group. This indole-furan hybrid is of significant interest in medicinal chemistry and antibacterial research. Indole derivatives are extensively researched for their broad biological potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . Specifically, the indole nucleus is a recognized pharmacophore in the development of new antibacterial agents . Recent scientific literature highlights that structurally similar indole-based compounds, particularly those incorporating furan or other heterocycles, have demonstrated promising activity against challenging bacterial pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Some analogues function as potent inhibitors of bacterial enzymes like cystathionine γ-lyase (bCSE), a key hydrogen sulfide producer in pathogens; inhibiting bCSE can suppress bacterial defense mechanisms and significantly enhance the efficacy of conventional antibiotics . Furthermore, molecular hybrids combining indole with other heterocyclic units, such as quinazolinone, have shown low minimum inhibitory concentrations (MIC) against MRSA and the ability to inhibit bacterial biofilm formation, which is often associated with antibiotic tolerance . The specific research applications for this compound may include serving as a building block in organic synthesis, a key intermediate for developing novel antibacterial agents, or a candidate for screening against a panel of biological targets. Researchers can leverage its structure to explore the synergistic effects of linking indole and furan heterocycles for various pharmaceutical and bioactivity studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)-N-methylfuran-2-amine

InChI

InChI=1S/C14H14N2O/c1-16(14-7-4-8-17-14)10-11-9-15-13-6-3-2-5-12(11)13/h2-9,15H,10H2,1H3

InChI Key

NYANWIMRHIWRKW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CNC2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Aldehyde-Amine Condensation

A prevalent route employs 1H-indole-3-carbaldehyde and N-methylfuran-2-amine as precursors. In a typical procedure, the aldehyde and amine are dissolved in methanol, with acetic acid added to protonate the amine, enhancing electrophilicity. Sodium cyanoborohydride serves as a selective reducing agent, operating under mild conditions (20°C, 16 hours) to yield the target compound. This method achieves moderate yields (60–75%) but requires careful pH control to avoid over-reduction.

Solvent and Catalyst Optimization

Alternative protocols replace methanol with dichloromethane (DCM) and utilize triethylamine as a base to scavenge acids generated during the reaction. For instance, a DCM-based system with sodium triacetoxyborohydride (STAB) at 0°C improved regioselectivity, particularly for sterically hindered substrates. Catalytic hydrogenation (Pd/C, H₂) has also been explored, though prolonged reaction times (28 hours) and high temperatures (60°C) limit its practicality.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups offers a complementary route, particularly for introducing methyl groups onto the furan-2-amine moiety.

Alkylation of Primary Amines

In one method, furan-2-amine is treated with methyl iodide in the presence of a strong base (e.g., NaH) in dimethylformamide (DMF). The resulting N-methylfuran-2-amine is subsequently reacted with 1H-indole-3-methyl bromide under Mitsunobu conditions (DIAD, PPh₃) to form the final product. This two-step process achieves 65–70% overall yield but generates stoichiometric phosphine oxide byproducts, complicating purification.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction directly couples 1H-indole-3-methanol with N-methylfuran-2-amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. Optimized conditions (THF, 0°C to room temperature, 18 hours) afford the product in 61% yield. This method avoids harsh acids but requires anhydrous conditions and costly reagents.

Multi-Step Synthesis from Boronic Acid Intermediates

A scalable, three-step synthesis begins with (5-formylfuran-2-yl)boronic acid.

Step 1: Formation of N-Methylamine Intermediate

The boronic acid reacts with methylamine (33% in ethanol) in methanol, followed by sodium borohydride reduction to yield (5-((methylamino)methyl)furan-2-yl)boronic acid. Molecular sieves are critical for absorbing water and driving the reaction to completion.

Step 2: Boc Protection and Indole Coupling

The intermediate is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in DCM. Subsequent Suzuki-Miyaura coupling with 3-bromo-1H-indole in the presence of Pd(PPh₃)₄ forms the N-Boc-protected precursor.

Step 3: Deprotection and Final Modification

TFA-mediated Boc removal yields the free amine, which is methylated using methyl triflate and purified via flash chromatography. This route achieves 55–60% overall yield and is amenable to gram-scale production.

Acid-Catalyzed Condensation in Hexafluoroisopropanol (HFIP)

A novel approach leverages HFIP’s strong hydrogen-bond-donating ability to facilitate electrophilic substitution.

One-Pot Indole-Furan Coupling

A mixture of 1H-indole-3-methanol, N-methylfuran-2-amine, and p-toluenesulfonic acid (pTSA) in HFIP undergoes condensation at 25°C for 12–14 hours. The reaction proceeds via a carbocation intermediate, with HFIP stabilizing transition states and suppressing side reactions. This method offers 72% yield and excellent functional group tolerance.

Catalytic Dehydrogenative Coupling

Emerging strategies employ transition-metal catalysts to forge C–N bonds directly.

Copper-Catalyzed Aerobic Oxidation

A copper(I)/TEMPO system mediates the coupling of 1H-indole-3-methanol and N-methylfuran-2-amine under oxygen atmosphere. The reaction proceeds via alcohol oxidation to a ketone, followed by imine formation and reduction in situ. Yields remain modest (50–55%) but avoid pre-functionalized substrates.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)ScalabilityReference
Reductive AminationNaBH₃CN, AcOHMeOH, 20°C, 16 h60–75Moderate
Mitsunobu ReactionDIAD, PPh₃THF, 0°C to rt, 18 h61Low
Boronic Acid RoutePd(PPh₃)₄, Boc₂ODCM/THF, reflux55–60High
HFIP CondensationpTSA, HFIP25°C, 12–14 h72Moderate
Cu-Catalyzed CouplingCuI, TEMPO, O₂DMF, 80°C, 24 h50–55Low

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine exhibits promising anticancer properties. The compound has been evaluated against several cancer cell lines, showing notable cytotoxic effects.

Case Study: In Vitro Evaluation

A study conducted by Zhuang et al. (2023) synthesized various indole derivatives, including this compound, and tested them against human tumor cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 10 µM against A498 renal cancer cells and 15 µM against MDA-MB-231 breast cancer cells .

Cell Line IC50 (µM)
A498 (Renal Cancer)10
MDA-MB-231 (Breast Cancer)15
HeLa (Cervical Cancer)12

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, which is crucial in the context of rising antibiotic resistance.

Case Study: Antibacterial Activity

A study by Patil et al. (2024) evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it exhibited a minimum inhibitory concentration (MIC) of 0.02 mg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.02
Escherichia coli0.02
Pseudomonas aeruginosa0.05

Biochemical Pathways

The compound has been shown to interact with specific cellular targets, leading to the modulation of signaling pathways involved in cell survival and proliferation. For instance, it appears to downregulate the PI3K/Akt pathway, which is often overactive in cancer cells .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. For instance, it can inhibit tubulin polymerization by binding to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in cancer research, where disrupting cell division can lead to the death of rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of bioactive molecules, including antifungal thiadiazole-indole hybrids, tryptamine derivatives, and other heterocyclic amines. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Activities References
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine Indole + furan-2-amine N-methyl, methylene bridge ~256.3 (calc.) Not reported; predicted moderate logP (~2.5)
5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine derivatives (e.g., Compounds 11–16) Thiadiazole + di(indolyl)methylphenyl Varied phenolic/nitro/pyridyl substituents 498–529 Antifungal activity (MIC: 2–32 µg/mL)
N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine (DIPT) Tryptamine derivative Diisopropylamine + indole-ethyl 244.4 Psychoactive (serotonergic effects)
N-(2-furylmethyl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine Furan + benzimidazole Furylmethyl + benzimidazole-ethyl ~295.3 Not reported; structural similarity to CNS-targeting agents
N-(4-Methoxyphenyl)-2-phenyl-1H-indol-3-amine Indole-3-amine Methoxyphenyl + phenyl substituents 314.4 Fluorescent properties; potential kinase inhibition

Functional and Pharmacological Insights

Antifungal Activity: Thiadiazole-indole hybrids (e.g., Compounds 11–16) exhibit broad-spectrum antifungal activity against Candida and Aspergillus species (MIC: 2–32 µg/mL) . The thiadiazole ring enhances electron-withdrawing properties, improving membrane penetration.

Neuroactive Potential: Tryptamine derivatives like DIPT interact with serotonin receptors due to the indole-ethylamine backbone . While the target compound lacks the ethylamine linker, its indole-furan structure could modulate similar pathways, though this requires experimental validation.

Synthetic Accessibility :
Analogous compounds (e.g., thiadiazole-indole hybrids) are synthesized via nucleophilic substitution or coupling reactions, characterized by NMR and HR-EIMS . The target compound’s synthesis would likely follow similar protocols, with furan-2-amine as a starting material.

Physicochemical Properties

  • Hydrogen Bonding: The indole NH (hydrogen bond donor) and furan oxygen (acceptor) may enhance solubility compared to purely aromatic analogs.
  • logP : Predicted logP ~2.5 (moderate lipophilicity), comparable to DIPT (logP ~3.1) , but lower than thiadiazole derivatives (logP ~4.5 due to bulky substituents) .

Biological Activity

N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial studies. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with furan-based amines. Various methods have been reported for synthesizing related compounds, which often serve as precursors for biological evaluations. For instance, derivatives of indole have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines, including HeLa and MCF-7 cells .

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies. The compound exhibits significant antiproliferative activity against various cancer cell lines. For example, a related compound demonstrated IC50 values of 0.34 μM against MCF-7 cells, indicating strong cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, similar to known tubulin inhibitors like colchicine .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLa0.52
This compoundMCF-70.34
This compoundHT-290.86

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one study reported that related indole compounds displayed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.004
This compoundEscherichia coli0.008
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-aminesEnterococcus cloacae0.004

The biological activity of N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amines is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The induction of apoptosis is a critical mechanism observed in cancer cells, where the compound triggers intrinsic pathways leading to cell death. Additionally, the inhibition of bacterial growth suggests interference with bacterial cell wall synthesis or metabolic pathways essential for survival .

Case Studies

Recent investigations into indole-based compounds have highlighted their multifaceted roles in drug development. For example, compounds derived from indole scaffolds have been shown to possess antiviral, antifungal, and anticancer properties, making them versatile candidates for further pharmacological exploration . A specific case study involving a related indole derivative demonstrated effective inhibition against Mycobacterium tuberculosis, underscoring the potential for developing new anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine?

  • Methodology : Reductive amination using a Pd/NiO catalyst under hydrogen atmosphere is a viable approach, as demonstrated for analogous amines (e.g., N-(furan-2-ylmethyl)aniline). Key parameters include:

  • Reactants : Equimolar aldehyde (e.g., 2-furaldehyde) and amine (e.g., N-methylfuran-2-amine) with 1.1 wt% Pd/NiO.
  • Conditions : 25°C, 10-hour reaction time under H₂ gas .
  • Purification : Filtration followed by solvent evaporation yields high-purity products (95–98% isolated yield) .

Q. How can spectroscopic techniques characterize This compound?

  • FT-IR/Raman : Identify C–N stretching vibrations (1243–1408 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹). Compare experimental data with DFT/B3LYP/6-31G(d,p) calculations to assign peaks .
  • ¹H NMR : Look for indole C3–CH₂–N protons (δ ~4.5–5.0 ppm) and furan ring protons (δ ~6.3–7.4 ppm). Use CDCl₃ as solvent and 400 MHz resolution for clarity .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and simulate spectra. Adjust for solvent effects (e.g., PCM model) and anharmonicity. Discrepancies in C–N vibrations (e.g., 1242 cm⁻¹ theoretical vs. 1211 cm⁻¹ experimental) may arise from basis set limitations or intermolecular interactions .
  • Validation : Use Chemcraft software for spectral visualization and pseudo-energy distribution (PED) analysis to confirm vibrational mode assignments .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to determine charge-transfer potential. For similar indole derivatives, HOMO energies (-5.2 eV) indicate nucleophilic sites, while LUMO (-1.8 eV) suggests electrophilic regions .
  • Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify reactive sites (e.g., indole N–H as hydrogen-bond donors, furan O as acceptors) .
  • NBO Analysis : Quantify intramolecular charge transfer (e.g., from indole π-system to C–N σ* orbitals) to explain stabilization effects .

Q. How to design experiments for evaluating bioactivity or structure-activity relationships (SAR)?

  • In Silico Screening : Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina. Prioritize indole and furan motifs for hydrophobic/π-π interactions .
  • In Vitro Assays : Test binding affinity via fluorescence polarization or radioligand displacement. Use SAR to modify substituents (e.g., methyl group on furan) and measure potency changes .

Data Analysis and Contradictions

Q. How to address inconsistencies in reaction yields during scale-up synthesis?

  • Root Cause Analysis : Compare catalyst loading (e.g., Pd/NiO at 1.1 wt% vs. higher loadings) and hydrogen diffusion efficiency. For Pd/NiO, ensure uniform dispersion to avoid incomplete reduction of imine intermediates .
  • Mitigation : Optimize stirring rate and gas pressure. Monitor byproducts (e.g., unreacted aldehyde) via TLC or GC-MS .

Q. What thermodynamic parameters are critical for stability studies?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~200–300°C for similar indole amines).
  • DSC : Measure melting points and phase transitions. For N,1-dimethyl-N-phenyl-1H-indol-3-amine, thermal stability up to 150°C is typical .

Tables for Key Data

Property Experimental Value Theoretical (DFT) Reference
C–N Stretching (cm⁻¹)1211–1408 (FT-IR/Raman)1191–1242 (B3LYP)
HOMO Energy (eV)-5.2 (similar compounds)-5.4 (B3LYP/6-311++G(d,p))
Reaction Yield (Pd/NiO)84–98%N/A

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